

An In-depth Technical Guide to the Chemical Properties of 1-Nitropropene

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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

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Disclaimer: Detailed experimental data for **1-nitropropene** is limited in publicly accessible literature. This guide synthesizes available computed data and extrapolates its chemical properties based on the well-established principles of nitroalkene reactivity.

Introduction

1-Nitropropene ($C_3H_5NO_2$) is an organic compound featuring a nitro group attached to a propene backbone. As a nitroalkene, its chemical behavior is dominated by the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation makes **1-nitropropene** and related compounds valuable synthetic intermediates in organic chemistry, particularly for the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.^{[1][2][3]} This guide provides a comprehensive overview of its core chemical properties, theoretical reactivity, and general experimental protocols relevant to its synthesis and characterization.

Physical and Chemical Properties

Quantitative experimental data for **1-nitropropene** is not widely reported. The properties listed below are primarily computed values sourced from chemical databases.

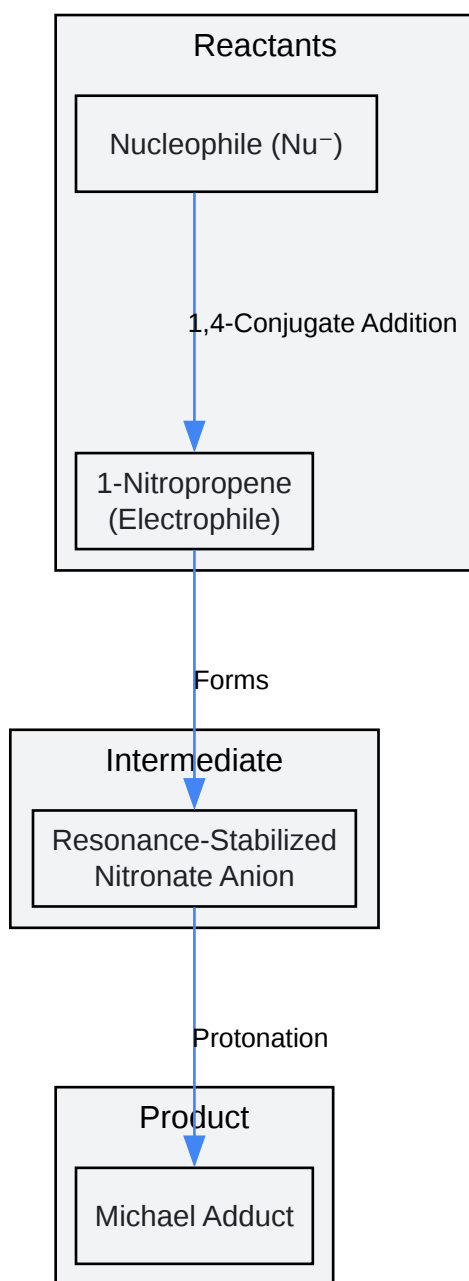
Property	Value
Molecular Formula	C ₃ H ₅ NO ₂
Molecular Weight	87.08 g/mol
IUPAC Name	1-nitroprop-1-ene
CAS Number	3156-70-5
Canonical SMILES	C/C=C/--INVALID-LINK--[O-] (for E-isomer)
InChI Key	RIHXMHKNTLBIPJ-UHFFFAOYSA-N
Computed XLogP3-AA	0.9
Computed Hydrogen Bond Donors	0
Computed Hydrogen Bond Acceptors	2
Computed Rotatable Bond Count	1

Chemical Reactivity and Signaling Pathways

The reactivity of **1-nitropropene** is governed by the conjugated system formed by the double bond and the nitro group. The powerful electron-withdrawing effect of the nitro group renders the β -carbon of the alkene highly electrophilic and susceptible to attack by nucleophiles.

Michael Addition

The primary mode of reactivity for **1-nitropropene** is as a Michael acceptor.^{[1][4]} Nucleophiles, such as organometallics, enolates, amines, and thiols, will readily add to the β -carbon. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of functionalized molecules.



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Caption: Logical diagram of the Michael Addition pathway for **1-nitropropene**.

Cycloaddition Reactions

As an electron-deficient alkene, **1-nitropropene** is an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions.^{[1][2]} This allows for the rapid construction of six-membered rings, which are common motifs in pharmaceutical compounds. It can also participate in other

cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic systems.^[2]

Reduction of the Nitro Group

The nitro group of **1-nitropropene** can be reduced to an amine. This transformation is synthetically valuable as it converts the versatile nitroalkene functionality into a primary amine, providing access to β -amino alcohols, diamines, and other nitrogen-containing compounds after subsequent reactions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of **1-nitropropene** are not readily available. However, its synthesis would follow the general and well-established Henry reaction (also known as the nitroaldol reaction), followed by dehydration.^{[5][6][7]}

General Synthesis via Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.^{[6][7]} For **1-nitropropene**, this would involve the reaction of nitroethane with formaldehyde. The resulting β -nitro alcohol intermediate is then dehydrated to yield the nitroalkene.

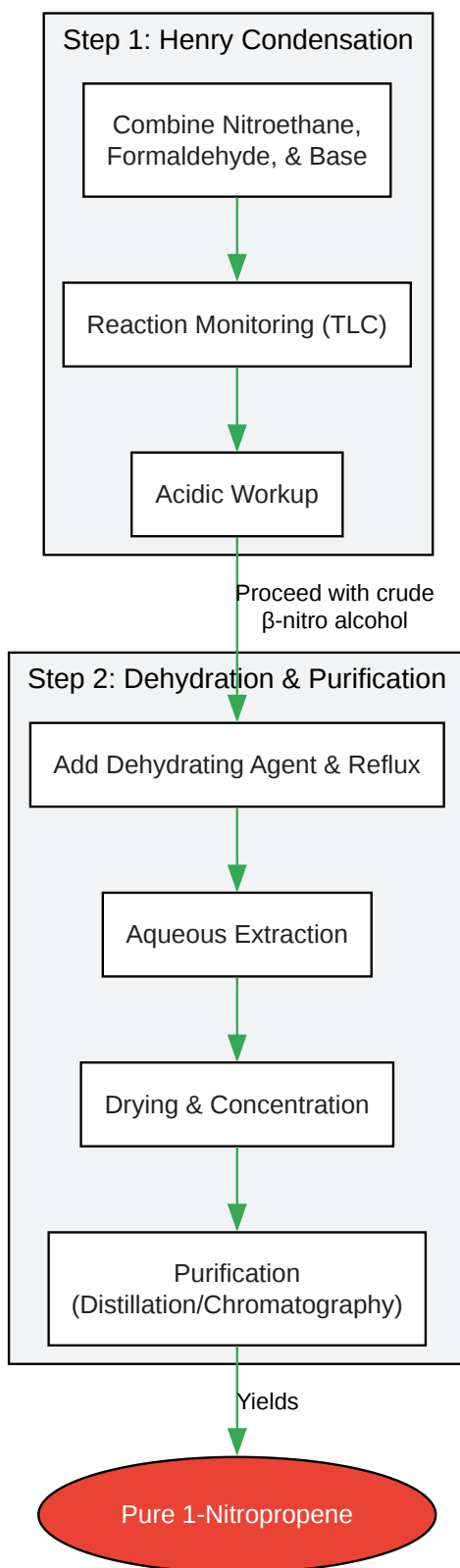
Step 1: Nitroaldol Condensation

- Equip a round-bottom flask with a magnetic stirrer and an addition funnel, and place it in an ice bath.
- Charge the flask with nitroethane and a suitable solvent (e.g., ethanol).
- Add a base catalyst (e.g., a catalytic amount of sodium hydroxide or an amine base like *n*-butylamine) to the stirred solution.^[5]
- Slowly add an aqueous solution of formaldehyde from the addition funnel, maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).

Step 2: Dehydration

- To the crude β -nitro alcohol solution, add a dehydrating agent (e.g., acetic anhydride or a solid acid catalyst).
- Gently heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the combined organic layers over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude **1-nitropropene** by vacuum distillation or column chromatography on silica gel.



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Caption: Generalized experimental workflow for the synthesis of **1-nitropropene**.

General Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show signals for the methyl group (CH_3) and two vinylic protons ($\text{CH}=\text{CH}$). The proton on the carbon bearing the nitro group would be significantly downfield due to the deshielding effect of the nitro group.
 - ^{13}C NMR: Three distinct signals are expected: one for the methyl carbon and two for the alkene carbons, with the carbon attached to the nitro group being the most downfield.
- Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO_2) are expected around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1340\text{ cm}^{-1}$, respectively. A peak for the $\text{C}=\text{C}$ stretch should also be visible around 1650 cm^{-1} .
- Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak (M^+) at $m/z = 87$. Common fragmentation patterns would include the loss of the nitro group (NO_2) and other small fragments.

Safety and Handling

1-Nitropropene is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Hazard Class	GHS Classification
Acute Toxicity, Oral	Danger (H301: Toxic if swallowed)
Skin Sensitization	Warning (H317: May cause an allergic skin reaction)
Respiratory Sensitization	Danger (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled)

Data sourced from PubChem.

Conclusion

1-Nitropropene is a simple yet highly reactive nitroalkene with significant potential as a building block in organic synthesis. Its chemistry is characterized by the electrophilic nature of its double bond, making it a prime substrate for Michael additions and cycloaddition reactions. While detailed experimental studies on this specific molecule are not abundant, its synthesis and reactivity can be reliably predicted from the well-established principles of nitroalkene chemistry. For researchers in drug development and synthetic chemistry, **1-nitropropene** represents a versatile intermediate for the introduction of functionalized propyl chains into target molecules.

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